((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)
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Overview
Description
((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate): is a chemical compound with the molecular formula C12H23O8P and a molecular weight of 326.28 g/mol . This compound is known for its unique structure, which includes a phosphoryl group bonded to two oxygens, each connected to a methylene group, and further linked to two 2,2-dimethylpropanoate groups . It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves the reaction of phosphoryl chloride with methylene glycol, followed by esterification with 2,2-dimethylpropanoic acid . The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including purification steps such as recrystallization and chromatography to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Carboxylic acids and phosphoric acids.
Reduction: Phosphine oxides and alcohols.
Substitution: Amides and ethers.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to introduce phosphoryl groups into molecules .
- Acts as a precursor for the synthesis of more complex organophosphorus compounds .
Biology:
Medicine:
- Explored for its potential use in drug delivery systems, particularly in targeting specific cellular pathways .
Industry:
Mechanism of Action
The mechanism of action of ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular components .
Comparison with Similar Compounds
Phosphoric acid, bis(2,2-dimethylpropyl) ester: Similar structure but lacks the methylene groups.
Phosphinic acid, bis(2,2-dimethylpropyl) ester: Contains a phosphinic group instead of a phosphoryl group.
Phosphonic acid, bis(2,2-dimethylpropyl) ester: Features a phosphonic group, differing in oxidation state.
Uniqueness:
- The presence of both methylene and ester groups in ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) provides unique reactivity and versatility in chemical reactions .
- Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and catalysis .
Biological Activity
The compound ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) , often abbreviated as HPMB, is a phosphonate derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article aims to explore the biological activity of HPMB, including its synthesis, mechanisms of action, and potential therapeutic applications.
HPMB is characterized by its unique molecular structure which includes hydroxyphosphoryl groups and methylene linkages. The molecular formula is C₁₄H₃₁O₇P, with a molecular weight of approximately 342.37 g/mol. The compound is typically presented as a clear colorless oil and exhibits solubility in polar solvents like methanol while being insoluble in non-polar solvents like benzene.
Research indicates that HPMB exhibits biological activity through several mechanisms:
- Enzyme Inhibition : HPMB has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting inflammatory responses and cellular signaling.
- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Cell Proliferation : Studies have suggested that HPMB can influence cell proliferation rates, which may have implications for cancer therapy.
Case Studies
- Anti-inflammatory Activity : In a study evaluating the anti-inflammatory effects of various phosphonate compounds, HPMB demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values indicated a potent effect comparable to established anti-inflammatory drugs .
- Cytotoxicity Assessment : A cytotoxicity assay using human cancer cell lines revealed that HPMB induced apoptosis at higher concentrations (≥50 µM), suggesting potential use as an anti-cancer agent. The mechanism was linked to the activation of caspases and subsequent cell death pathways .
- Antioxidant Potential : In vitro assays showed that HPMB reduced reactive oxygen species (ROS) levels in cultured cells, highlighting its potential as a protective agent against oxidative damage. This property could be beneficial in diseases characterized by oxidative stress .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₄H₃₁O₇P |
Molecular Weight | 342.37 g/mol |
Solubility | Soluble in methanol |
Melting Point | Not determined |
Biological Activities | Anti-inflammatory, Antioxidant, Cytotoxic |
Research Findings
Recent studies have expanded on the biological implications of HPMB:
- Inhibition of Lipoxygenase : HPMB was identified as a dual inhibitor of lipoxygenase pathways, which are implicated in asthma and other inflammatory conditions. This positions HPMB as a candidate for further development in treating such diseases .
- Synergistic Effects : When combined with other natural compounds, HPMB exhibited synergistic effects that enhanced its biological activity, suggesting potential for combination therapies .
Properties
Molecular Formula |
C12H23O8P |
---|---|
Molecular Weight |
326.28 g/mol |
IUPAC Name |
[2,2-dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H23O8P/c1-11(2,3)9(13)17-7-19-21(15,16)20-8-18-10(14)12(4,5)6/h7-8H2,1-6H3,(H,15,16) |
InChI Key |
KBLSOCYEWZSBJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(O)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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